molecular formula C16H11ClN2O5 B2464614 2-chloroethyl (2E)-2-cyano-3-[5-(4-nitrophenyl)furan-2-yl]prop-2-enoate CAS No. 301339-94-6

2-chloroethyl (2E)-2-cyano-3-[5-(4-nitrophenyl)furan-2-yl]prop-2-enoate

Cat. No. B2464614
CAS RN: 301339-94-6
M. Wt: 346.72
InChI Key: WQVAMNSZUQBWIO-FMIVXFBMSA-N
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Description

The compound is a derivative of furan, which is a heterocyclic organic compound, consisting of a five-membered aromatic ring with four carbon atoms and one oxygen . The presence of the nitrophenyl group suggests that it might have some interesting chemical properties and potential applications .


Molecular Structure Analysis

The molecular structure of a compound can be determined using various spectroscopic techniques, such as NMR and IR spectroscopy . These techniques can provide information about the types of atoms in the compound, their connectivity, and the presence of functional groups .


Chemical Reactions Analysis

The chemical reactions of a compound depend on its structure and functional groups. For example, the presence of a nitro group might make the compound reactive towards reduction reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound, such as its melting point, solubility, and reactivity, can be determined through various experimental methods .

Scientific Research Applications

Anticancer Properties

Lung cancer remains a significant global health concern, and novel compounds are continually explored for their potential therapeutic effects. The chalcone derivative (E)-2-chloroethyl 2-cyano-3-(5-(4-nitrophenyl)furan-2-yl)acrylate has shown promise in inhibiting lung carcinoma cell growth. Here’s how:

Antibacterial Activity

Chalcones have a long history of exhibiting antibacterial properties. The conjugated double bond system in (E)-2-chloroethyl 2-cyano-3-(5-(4-nitrophenyl)furan-2-yl)acrylate contributes to its biological action. Researchers have explored its antibacterial potential against various pathogens .

Antioxidant Effects

Chalcones are known for their antioxidant properties. The compound’s structure likely contributes to its ability to scavenge free radicals and protect cells from oxidative damage .

Antiviral Activity

While further research is needed, chalcones have been investigated as potential antiviral agents. Their broad-spectrum activity makes them interesting candidates for combating viral infections .

Anti-Inflammatory Potential

Chalcones exhibit anti-inflammatory effects, which could be relevant for various inflammatory conditions. However, specific studies on this compound are limited .

Other Biological Activities

Chalcones have also been explored for their analgesic, antiplatelet, and antimalarial properties. Although data on these specific activities for (E)-2-chloroethyl 2-cyano-3-(5-(4-nitrophenyl)furan-2-yl)acrylate are scarce, it’s worth considering their potential .

Mechanism of Action

Target of Action

The primary targets of this compound are yet to be fully identified. Compounds with similar structures have been found to exhibit cytotoxic effects against various cancer cell lines . This suggests that the compound may interact with cellular targets that are crucial for cell survival and proliferation.

Mode of Action

It’s known that the biological action of similar compounds is thought to be due to the conjugation of the double bond with the carbonyl group . This allows the compound to interact with its targets in a specific manner, leading to changes in cellular processes.

Safety and Hazards

The safety and hazards associated with a compound depend on its structure and properties. For example, some nitro compounds can be explosive, while others can be toxic .

Future Directions

The future research directions for a compound would depend on its properties and potential applications. For example, if the compound shows promising antimicrobial activity, future research might focus on optimizing its structure to improve its activity and selectivity .

properties

IUPAC Name

2-chloroethyl (E)-2-cyano-3-[5-(4-nitrophenyl)furan-2-yl]prop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11ClN2O5/c17-7-8-23-16(20)12(10-18)9-14-5-6-15(24-14)11-1-3-13(4-2-11)19(21)22/h1-6,9H,7-8H2/b12-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQVAMNSZUQBWIO-FMIVXFBMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(O2)C=C(C#N)C(=O)OCCCl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C2=CC=C(O2)/C=C(\C#N)/C(=O)OCCCl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11ClN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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